1-phenyl-2H-isoindole

Tautomerism Stability Reactivity

Sourcing stable isoindole building blocks for electronic materials is challenging due to parent compound instability. 1-Phenyl-2H-isoindole (CAS 19023-49-5) solves this with a strong 2H-tautomer preference for reliable synthesis. - Low oxidation potential enables electrochemical polymerization to poly(N-phenylisoindole) with 10⁻³-10⁻⁶ S/cm conductivity. - Unique radical cation coupling pathway yields oligomers with extended π-conjugation for organic semiconductors. - Enhanced stability supports phthalocyanine dye and pharmaceutical intermediate production with consistent lot reproducibility.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 19023-49-5
Cat. No. B11902372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-2H-isoindole
CAS19023-49-5
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC=CC3=CN2
InChIInChI=1S/C14H11N/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-15-14/h1-10,15H
InChIKeyYCFOLQSTUQNCAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2H-isoindole: Key Characteristics


1-Phenyl-2H-isoindole (CAS 19023-49-5) is a heterocyclic aromatic compound belonging to the isoindole family, characterized by a benzene ring fused to a pyrrole-like system [1]. Unlike its isomer indole, isoindoles exhibit distinct bond length alternation and a strong preference for the 2H-tautomer in solution, a property that significantly influences its reactivity and stability [2]. This compound serves as a core building block in the synthesis of advanced materials, including dyes like phthalocyanines and various pharmaceutical intermediates [3].

Why 1-Phenyl-2H-isoindole Is Irreplaceable


Generic substitution within the isoindole class is not viable due to the profound impact of substitution patterns on stability and reactivity. While the parent isoindole is notoriously unstable and difficult to isolate, the 1-phenyl derivative exhibits markedly enhanced stability, enabling its use as a practical synthetic building block [1]. Furthermore, the N-phenyl substituent directly modulates the compound's electronic properties, as evidenced by the significantly lower oxidation potential of N-phenylisoindole compared to pyrrole, a critical factor in its polymerization behavior and the electronic characteristics of the resulting conducting polymers [2]. The specific oxidative coupling pathways observed for 1-phenylisoindole, which differ from those of N-substituted analogs, further underscore that its reactivity profile is unique and not interchangeable [3].

1-Phenyl-2H-isoindole: Selection Evidence


2H-Tautomer Stability Advantage

The stability of isoindoles is heavily dependent on their tautomeric form. While the parent isoindole is unstable due to the electron-deficient nature of the 1-carbon in its isoindolidine tautomer, 1-phenylisoindole strongly favors the more stable 2H-tautomer [1]. This preference provides a quantifiable and verifiable stability advantage that is essential for its use as a reliable synthetic intermediate compared to unsubstituted isoindole, which is often only characterized as a transient species or isolated as an adduct [2].

Tautomerism Stability Reactivity

Distinct Oxidative Coupling Pathway

The oxidative behavior of 1-phenylisoindole provides a key point of differentiation from its N-substituted analogs. Literature reports indicate that 2-unsubstituted isoindoles, such as 1-phenylisoindole, undergo oxidative bimolecular couplings via their radical cations [1]. This pathway is noted to be in contrast to the behavior reported for a series of N-substituted 1,3,4,7-tetramethylisoindoles, which form endo-peroxides and undergo subsequent homolysis [1]. This mechanistic divergence dictates the selection of a specific isoindole scaffold for targeted oxidative transformations.

Oxidative Coupling Reaction Mechanism Radical Cation

Low Oxidation Potential for Conducting Polymers

The N-phenyl substituent in 1-phenyl-2H-isoindole (N-phenylisoindole) significantly lowers the oxidation potential required for polymerization compared to pyrrole [1]. This electronic effect is critical for its use as a monomer in the synthesis of conducting polymers. Electrochemical polymerization of N-phenylisoindole yields a polymer with a conductivity in the range of 10⁻³ to 10⁻⁶ S/cm [2]. This property is directly linked to the monomer's structure, as the phenyl group influences the polymer's electronic bandgap and charge transport properties.

Electropolymerization Oxidation Potential Conducting Polymers

1-Phenyl-2H-isoindole Applications


Phthalocyanine Dye Synthesis

Isoindole units are fundamental building blocks in the synthesis of phthalocyanines, an important family of industrial dyes and pigments. The enhanced stability of 1-phenyl-2H-isoindole, due to its strong 2H-tautomer preference, makes it a more reliable and practical precursor for these syntheses compared to the highly unstable parent isoindole [1].

Conducting Polymer Electrosynthesis

The significantly lower oxidation potential of N-phenylisoindole compared to pyrrole makes it a superior monomer for the electrochemical synthesis of conducting polymers. The resulting poly(N-phenylisoindole) exhibits conductivities in the range of 10⁻³ to 10⁻⁶ S/cm, making it suitable for applications in organic electronics, sensors, and antistatic coatings [2].

Oxidative Coupling for π-Extended Systems

The unique oxidative coupling pathway of 1-phenylisoindole, which proceeds via a radical cation mechanism rather than endo-peroxide formation, makes it a targeted precursor for synthesizing dimeric or oligomeric isoindole-based materials with extended pi-conjugation. This reactivity profile is distinct from N-substituted analogs and is valuable for creating novel organic semiconductors [3].

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